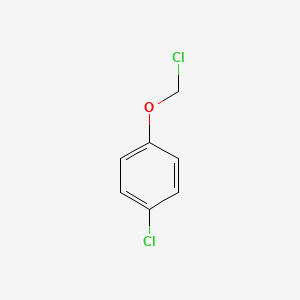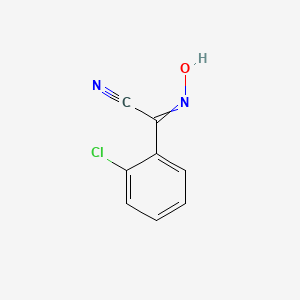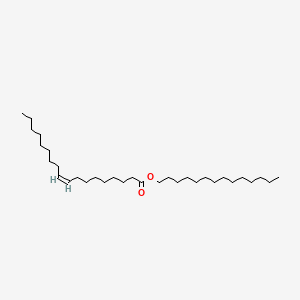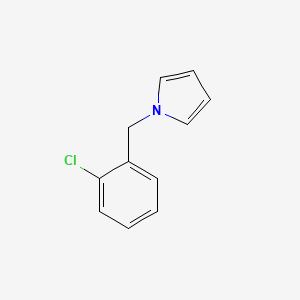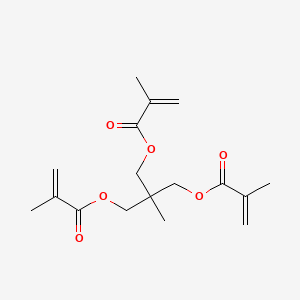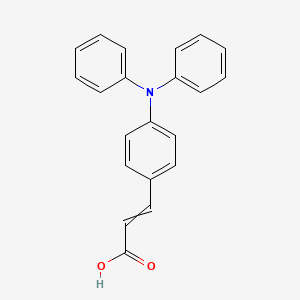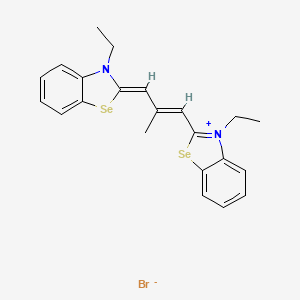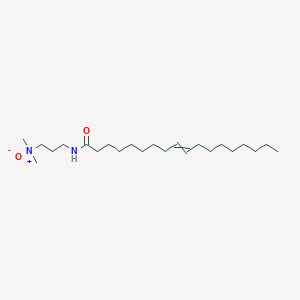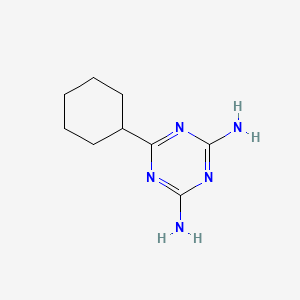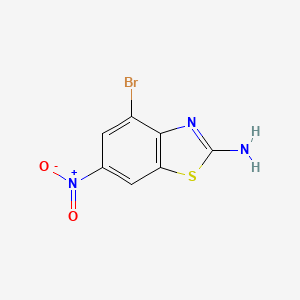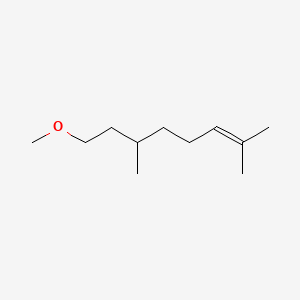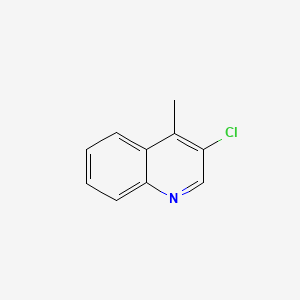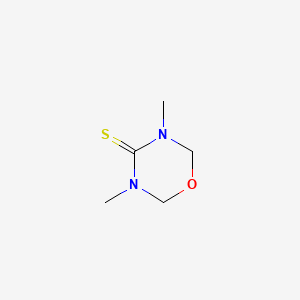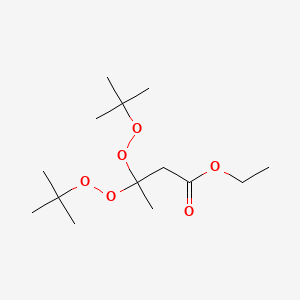
Butanoic acid, 3,3-bis((1,1-dimethylethyl)dioxy)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-3,3-di-(tert-butylperoxy)butyrate, [technically pure] is a colorless to yellow liquid. Insoluble in water. Particularly sensitive to heat, shock, and friction.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structure in Chemistry
- Butanoic acid, 3,3-bis((1,1-dimethylethyl)dioxy)-, ethyl ester is used as a building block in the preparation of bifunctional DTPA-like ligands. These compounds can conjugate with a suitable partner to create chelating units for complexation of metal ions (Anelli et al., 1999).
- It has been involved in phase transfer catalysis, evidenced by its use in the nucleophilic substitution reaction of 4-methyl benzyl chloride with sodium acetate (Xu Dong-qing, 2011).
2. Applications in Biotechnology and Materials Science
- In biotechnology, it has been used for sustainable synthesis of branched-chain diesters, particularly as a lubricant base due to good performance at low temperatures. This process involves the use of lipase-based catalysts in a solvent-free system (Serrano‐Arnaldos et al., 2020).
- It's also used in the synthesis of polyimides, which are important in the field of materials science for their thermal stability. These polyimides are created through thermal ring closure of polyamic acids obtained by solution polymerization (Teshirogi, 1989).
3. Involvement in Organic Synthesis and Reactions
- It has a role in organic synthesis, such as in the chemo-, regio-, and stereoselective cyclizations of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with alpha-chloroacetic acid chlorides, leading to the formation of functionalized 3(2H)furanones (Langer & Krummel, 2001).
- Additionally, it's utilized in the synthesis of new polyfluorinated vinylogues of tetrathiafulvalene, a compound with potential electronic applications, through 1,3-dipolar cycloaddition reactions (Timoshenko et al., 2003).
Eigenschaften
CAS-Nummer |
55794-20-2 |
|---|---|
Produktname |
Butanoic acid, 3,3-bis((1,1-dimethylethyl)dioxy)-, ethyl ester |
Molekularformel |
C14H28O6 |
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
ethyl 3,3-bis(tert-butylperoxy)butanoate |
InChI |
InChI=1S/C14H28O6/c1-9-16-11(15)10-14(8,19-17-12(2,3)4)20-18-13(5,6)7/h9-10H2,1-8H3 |
InChI-Schlüssel |
HARQWLDROVMFJE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C)(OOC(C)(C)C)OOC(C)(C)C |
Kanonische SMILES |
CCOC(=O)CC(C)(OOC(C)(C)C)OOC(C)(C)C |
Andere CAS-Nummern |
55794-20-2 |
Physikalische Beschreibung |
Ethyl-3,3-di-(tert-butylperoxy)butyrate, [technically pure] is a colorless to yellow liquid. Insoluble in water. Particularly sensitive to heat, shock, and friction. Liquid |
Piktogramme |
Flammable |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



